![molecular formula C7H11ClO2S B2377835 双环[4.1.0]庚烷-7-磺酰氯 CAS No. 2172474-45-0](/img/structure/B2377835.png)

双环[4.1.0]庚烷-7-磺酰氯

货号 B2377835

CAS 编号:

2172474-45-0

分子量: 194.67

InChI 键: LXOVDAPLNCREPN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organic Synthesis and Building Blocks

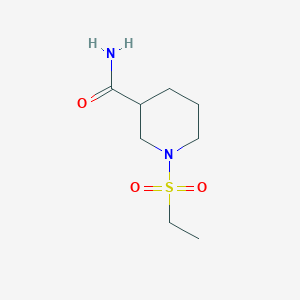

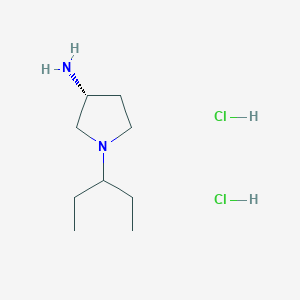

Bicyclo[4.1.0]heptane-7-sulfonyl chloride (also known as norcamphorsulfonyl chloride) is a bicyclic organic compound with the molecular formula C₇H₉ClO₂S. It was first synthesized in 1961 by Tschesche and coworkers. This compound serves as a versatile building block in organic synthesis due to its unique structure and reactivity.

Key Points::- Synthesis : It can be readily obtained via transition metal-catalyzed cycloisomerization of 1,6-enynes, typically using Pt(II) or Au(I) as catalysts .

- Applications :

- Ring-Opening Reactions : Bicyclo[4.1.0]heptenes derived from this compound can undergo various ring-opening reactions. The release of the cyclopropyl ring strain (27.5 kcal/mol) serves as a thermodynamic driving force for reactions, while the double bond within the skeleton provides kinetic opportunities for coordination to metal species .

- Chemical Transformations : Depending on substituent positions, tether groups, and catalytic systems, bicyclo[4.1.0]heptenes exhibit diverse transformations. These include thermal reactions, nucleophilic additions, and rhodium-catalyzed reactions, both with and without opening of the cyclopropyl ring .

- Product Diversity : The chemistry of bicyclo[4.1.0]heptenes allows the production of compounds such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, bicyclo[3.2.2]nonadienes, tetrahydrocyclohepta[c]pyrans and -pyridines, hexahydroisoquinolines, and heterotricyclo[3.3.1.0²,⁸]nonanes .

Thermochemical Properties

- Gas Phase Thermochemistry :

- Condensed Phase Thermochemistry :

属性

IUPAC Name |

bicyclo[4.1.0]heptane-7-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOVDAPLNCREPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.1.0]heptane-7-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

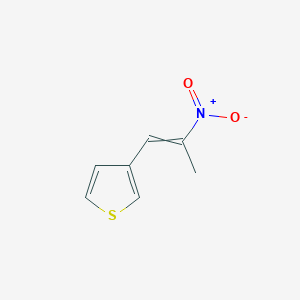

Thiophene, 3-(2-nitro-1-propenyl)-

149977-36-6

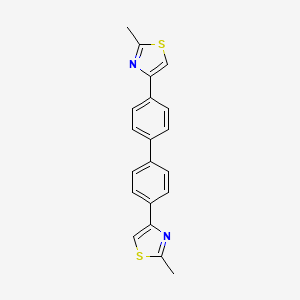

4,4'-Bis(2-methyl-4-thiazolyl)biphenyl

113090-48-5

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2377765.png)

![[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride](/img/structure/B2377768.png)

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)